SKF96067: A Technical Guide to its Application as a Store-Operated Calcium Entry Inhibitor
SKF96067: A Technical Guide to its Application as a Store-Operated Calcium Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SKF96067 (also known as SK&F 96365) as a pharmacological tool for the study of store-operated calcium entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and discusses its limitations. This document is intended to serve as a comprehensive resource for researchers in academia and industry employing SKF96067 in their investigations of calcium signaling pathways.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a crucial and ubiquitous calcium signaling mechanism in a wide variety of cell types. It is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident transmembrane protein. Upon sensing low ER Ca²⁺ levels, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell. This influx is critical for a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.
SKF96067: An Overview
SKF96067 is a synthetic imidazole derivative that has been widely used as a pharmacological inhibitor of SOCE. It was one of the first small molecules identified to block this pathway and has been instrumental in elucidating the physiological roles of SOCE. However, it is crucial to recognize that SKF96067 is not a specific inhibitor of SOCE and exhibits activity against a range of other ion channels.
Mechanism of Action
The precise mechanism by which SKF96067 inhibits SOCE is not fully elucidated, but it is believed to act at the level of the Orai1 channel or the STIM1-Orai1 coupling process. Some studies suggest that SKF96067 may directly block the Orai1 channel pore, thereby preventing Ca²⁺ influx. Other evidence points towards an interference with the interaction between STIM1 and Orai1, which is essential for channel activation.[1] It is important to note that SKF96067 does not affect the release of Ca²⁺ from intracellular stores.[2][3]
Chemical Properties
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IUPAC Name: 1-(2-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)propoxy)ethyl)-1H-imidazole
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Molecular Formula: C₂₂H₂₆N₂O₃
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Molecular Weight: 382.46 g/mol
Data Presentation: Inhibitory Profile of SKF96067
The following tables summarize the quantitative data on the inhibitory effects of SKF96067 on SOCE and its major off-target channels. This information is critical for designing experiments and interpreting results.
Table 1: Inhibition of Store-Operated Calcium Entry (SOCE) by SKF96067 in Various Cell Types
| Cell Type | Assay Method | IC₅₀ (µM) | Reference(s) |
| Human Platelets (ADP-stimulated) | Quin2/Fura-2 Fluorescence | 8.5 | [2][3] |
| Human Platelets (Thrombin-stimulated) | Quin2/Fura-2 Fluorescence | 11.7 | [2][3] |
| Jurkat T cells | Indo-1 Fluorescence | 12 | [4] |
| HEK293 cells | Fura-2 Fluorescence | 16 | [5] |
| HCT116 (colorectal cancer) cells | Fura-2 Fluorescence | 10.88 | [6] |
| HT29 (colorectal cancer) cells | Fura-2 Fluorescence | 14.56 | [6] |
Table 2: Off-Target Effects of SKF96067 on Other Ion Channels
| Channel Type | Cell/System | Assay Method | IC₅₀ (µM) | Reference(s) |
| Voltage-gated Ca²⁺ channels | GH3 pituitary cells, Rabbit ear artery | Fura-2 Fluorescence, Voltage-clamp | Not specified, but inhibited | [2][3] |
| TRPC3 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7][8] |
| TRPC6 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7] |
| TRPC7 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7] |
| Voltage-gated Na⁺ channels (cardiac) | Rat ventricular myocytes | Patch-clamp | 1.36 (at 0.5 Hz) | Not found in search |
| T-type Ca²⁺ channels (hCaᵥ3.1) | Expressed in HEK293 cells | Patch-clamp | 0.563 | Not found in search |
Experimental Protocols
This section provides detailed methodologies for two common experimental approaches to assess the effect of SKF96067 on SOCE.
Calcium Imaging using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion and SOCE inhibition by SKF96067 using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
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Cells of interest cultured on glass coverslips
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Fura-2 AM (acetoxymethyl ester)
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Pluronic F-127
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Anhydrous dimethyl sulfoxide (DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline
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Thapsigargin (or another SERCA pump inhibitor)
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SKF96067
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Calcium-free HBSS (containing EGTA, e.g., 1 mM)
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Calcium-containing HBSS (e.g., 2 mM CaCl₂)
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Fluorescence microscopy setup equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a >510 nm emission filter)
Procedure:
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Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
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Fura-2 AM Loading:
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Prepare a Fura-2 AM stock solution (e.g., 1 mM) in anhydrous DMSO.
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Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.[9]
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Remove the culture medium from the cells and wash once with HBSS.
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Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[10][11]
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Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[10]
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Calcium Measurement:
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Mount the coverslip in a perfusion chamber on the microscope stage.
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Perfuse the cells with calcium-free HBSS.
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Record a stable baseline fluorescence ratio (F340/F380).
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To deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free HBSS. This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.
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Once the [Ca²⁺]i returns to baseline, perfuse the cells with calcium-containing HBSS to initiate SOCE. This will result in a sustained increase in [Ca²⁺]i.
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To test the effect of SKF96067, pre-incubate the cells with the desired concentration of SKF96067 (e.g., 10-50 µM) for a specified time (e.g., 15-30 minutes) before the re-addition of calcium.[7][8] Alternatively, SKF96067 can be added during the SOCE phase to observe acute inhibition.
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Data Analysis:
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Calculate the F340/F380 ratio over time.
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The change in the ratio is proportional to the change in [Ca²⁺]i.
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Quantify SOCE as the peak or the area under the curve of the [Ca²⁺]i increase upon calcium re-addition.
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Compare the SOCE in control cells versus cells treated with SKF96067 to determine the extent of inhibition.
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Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of the Ca²⁺ release-activated Ca²⁺ current (Icrac) and its inhibition by SKF96067.
Materials:
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Cells of interest
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Patch-clamp rig (amplifier, micromanipulator, perfusion system)
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Borosilicate glass capillaries for pipette fabrication
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Extracellular solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)
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Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA or 20 EGTA, 10 HEPES, pH 7.2)
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Thapsigargin or IP₃ to induce store depletion
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SKF96067
Procedure:
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Cell Preparation: Plate cells at a low density to allow for easy patching of individual cells.
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Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
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Recording Configuration:
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Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
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Rupture the membrane patch to achieve the whole-cell configuration.
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Icrac Recording:
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Clamp the cell at a holding potential of 0 mV.
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Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) every 2-5 seconds to elicit currents.
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Icrac will develop over several minutes as the store-depleting agent (e.g., passive depletion by BAPTA/EGTA in the pipette, or addition of thapsigargin to the bath) takes effect. Icrac is characterized by its strong inward rectification and reversal potential > +30 mV.
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Application of SKF96067:
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Once a stable Icrac is established, perfuse the cell with the extracellular solution containing the desired concentration of SKF96067.
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Monitor the inhibition of the inward current at negative potentials (e.g., -80 mV or -100 mV).
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Data Analysis:
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Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of SKF96067.
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Calculate the percentage of inhibition.
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Construct a dose-response curve by applying different concentrations of SKF96067 to determine the IC₅₀.
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Mandatory Visualizations
Signaling Pathway of Store-Operated Calcium Entry and Inhibition by SKF96067
Caption: SOCE signaling cascade and SKF96067's inhibitory action.
Experimental Workflow for Assessing SOCE Inhibition
Caption: Workflow for a typical SOCE inhibition experiment using calcium imaging.
Limitations and Considerations
While SKF96067 is a valuable tool, its lack of specificity is a significant limitation that researchers must consider. As highlighted in Table 2, SKF96067 inhibits various other ion channels, often with similar or even greater potency than its inhibition of SOCE. Therefore, attributing an observed physiological effect solely to SOCE inhibition based on the use of SKF96067 is not advisable without further validation using more specific inhibitors, molecular tools (e.g., siRNA or CRISPR/Cas9-mediated knockout of STIM1 or Orai1), or a combination of approaches.
Conclusion
SKF96067 remains a widely used pharmacological agent for the initial investigation of SOCE. Its ability to block Ca²⁺ entry following store depletion has contributed significantly to our understanding of this fundamental signaling pathway. However, researchers and drug development professionals must be acutely aware of its non-selective nature and interpret data generated with this compound with caution. This technical guide provides the necessary quantitative data and experimental frameworks to utilize SKF96067 effectively while acknowledging its limitations, thereby promoting rigorous and reproducible scientific inquiry into the complex world of calcium signaling.
References
- 1. Effects of Inhalation of STIM-Orai Antagonist SKF 96365 on Ovalbumin-Induced Airway Remodeling in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 | PLOS One [journals.plos.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. hellobio.com [hellobio.com]
